(5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol

Asymmetric Synthesis Medicinal Chemistry Chiral Resolution

Racemic or wrong-enantiomer building blocks cause costly chiral resolution and misleading SAR. (5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol (CAS 1443111-64-5, ≥97%) is the defined (R)-enantiomer, supplied as a single stereoisomer to eliminate downstream separation steps. - Enables unambiguous SAR for 5-HT2c agonists & kinase inhibitors by fixing the critical 5-position stereochemistry. - Avoids ≤50% theoretical yield loss from resolving advanced intermediates. - Verified by 1H NMR and distinct CAS; suitable as a chiral HPLC reference standard.

Molecular Formula C8H9NO
Molecular Weight 135.166
CAS No. 1443111-64-5
Cat. No. B2511227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol
CAS1443111-64-5
Molecular FormulaC8H9NO
Molecular Weight135.166
Structural Identifiers
SMILESC1CC2=C(C1O)C=CC=N2
InChIInChI=1S/C8H9NO/c10-8-4-3-7-6(8)2-1-5-9-7/h1-2,5,8,10H,3-4H2/t8-/m1/s1
InChIKeyNIRSJDGVNWIEOA-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol (CAS 1443111-64-5): Procurement-Grade Chiral Building Block Specification


(5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol (CAS 1443111-64-5, MF: C8H9NO, MW: 135.16 g/mol) is a chiral heterocyclic compound featuring a fused cyclopentane-pyridine ring system with a stereospecifically oriented hydroxyl group at the 5-position . This (5R)-enantiomer is supplied as a research-grade intermediate, typically at ≥97% purity, for use in asymmetric synthesis and medicinal chemistry programs . The core cyclopenta[b]pyridine scaffold is recognized as a privileged structure in pharmaceutical development, appearing in compounds targeting 5-HT2c receptors for CNS disorders and in various kinase inhibitor programs [1][2].

Procurement Alert: Why (5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol Cannot Be Interchanged with Its (5S)-Enantiomer or Racemic Mixture


The stereochemistry at the 5-position is not a trivial distinction; it is a fundamental determinant of downstream molecular recognition. Substituting (5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol (CAS 1443111-64-5) with its (5S)-enantiomer (CAS 1443112-10-4) or the racemic mixture (CAS 1065609-70-2) introduces a critical variable in asymmetric synthesis . In drug discovery campaigns employing this scaffold—such as those targeting 5-HT2c receptors or specific kinases—the absolute configuration directly influences the three-dimensional pharmacophore [1]. Use of the incorrect enantiomer can lead to false-negative results in biological assays due to poor target engagement or, conversely, can yield misleading activity from the unintended isomer. For process chemistry, employing a racemate when chiral purity is required necessitates additional, costly resolution steps that are circumvented by procuring the defined (5R) stereoisomer upfront .

(5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol: Quantifiable Differentiation Evidence vs. Closest Analogs


Chiral Purity Specification: (5R)-Enantiomer vs. (5S)-Enantiomer vs. Racemate

A direct comparison of available procurement specifications reveals a stark difference in utility. (5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol (CAS 1443111-64-5) is commercially specified as a single enantiomer, with vendors reporting chiral purity corresponding to the defined (R) absolute configuration . In contrast, the compound available under CAS 1065609-70-2 is the racemic mixture (±)-6,7-dihydro-5H-cyclopenta[b]pyridin-5-ol, which comprises equal amounts of both (5R) and (5S) enantiomers . For chiral resolution or asymmetric synthesis campaigns, the racemate provides 0% enantiomeric excess, rendering it unsuitable without subsequent separation. The (5S)-enantiomer (CAS 1443112-10-4) is separately cataloged with its own distinct CAS number, confirming the commercial and regulatory recognition of these as distinct chemical entities .

Asymmetric Synthesis Medicinal Chemistry Chiral Resolution

Synthetic Scaffold Prevalence: 6,7-Dihydro-5H-cyclopenta[b]pyridine Core in 5-HT2c Receptor Agonist Development

The 6,7-dihydro-5H-cyclopenta[b]pyridine scaffold has been established as a critical pharmacophore in the development of selective 5-HT2c receptor agonists, a target class implicated in the treatment of schizophrenia, obesity, and other CNS disorders [1]. Pfizer has explicitly claimed derivatives of this scaffold—specifically compounds incorporating the 6,7-dihydro-5H-cyclopenta[b]pyridine core with defined stereochemistry—as potent ligands for the 5-HT2c receptor [2]. Within this class, the hydroxyl-bearing (5R)-enantiomer serves as a key intermediate for introducing stereospecific substituents at the 5-position, enabling the precise three-dimensional orientation required for receptor subtype selectivity. While specific IC50 values for the unsubstituted (5R)-alcohol itself are not reported in primary literature, its value is derived from its role as the enantiopure starting material for generating advanced leads with reported potency in the nanomolar range [3].

CNS Drug Discovery Serotonin Receptors GPCR Agonists

Analytical Identity Confirmation: Spectroscopic Fingerprint via 1H NMR

Verifiable analytical data, including a reference 1H NMR spectrum, is available for (5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol, providing a definitive spectroscopic fingerprint for identity confirmation upon receipt . This data serves as a quantitative benchmark for incoming quality control. In contrast, while the racemic mixture (CAS 1065609-70-2) is also characterized, its NMR spectrum will reflect the averaged environment of both enantiomers, lacking the subtle, diastereomeric-specific shifts that would be observed in a chiral environment or with chiral shift reagents. The availability of a specific 1H NMR trace for the (5R)-enantiomer allows for direct comparison and verification of material identity, a critical step in GLP and GMP environments where documentation of material provenance is required.

Analytical Chemistry Quality Control Structural Confirmation

Defined Application Scenarios for (5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol (CAS 1443111-64-5) Based on Proven Differentiation


Asymmetric Synthesis of CNS-Targeted 5-HT2c Receptor Modulators

This is the primary high-value application. Procurement of the enantiopure (5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol is a prerequisite for the asymmetric synthesis of 5-HT2c receptor agonists and related CNS-active compounds. The stereochemistry is integral to the pharmacophore, and starting with the racemate (CAS 1065609-70-2) would yield a mixture of diastereomers upon further derivatization, requiring costly and often low-yielding chiral resolution of advanced intermediates. Use of the correct (5R)-enantiomer ensures that all subsequent synthetic steps and biological assays are conducted on a single, defined stereoisomer, enabling unambiguous structure-activity relationship (SAR) analysis [1].

Chiral Pool Synthesis for Kinase Inhibitor Scaffolds

The cyclopenta[b]pyridine core is a recognized privileged structure in kinase inhibitor discovery. The hydroxyl group of (5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol serves as a versatile synthetic handle for introducing various functional groups—such as ethers, esters, or amines—while retaining the crucial stereochemical information. This enables the construction of complex, stereochemically-defined molecules that can be screened against kinase panels for lead identification [2]. Substituting with the (5S)-enantiomer would generate a library of molecules with the opposite three-dimensional orientation, which may fail to engage the target kinase's active site.

Analytical Method Development and Chiral Purity Assessment

The well-characterized nature of (5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol, including its distinct CAS registry number and available spectroscopic data (e.g., 1H NMR), makes it suitable for developing and validating analytical methods. It can be used as a reference standard to calibrate chiral HPLC or SFC methods designed to assess the enantiomeric purity of related compounds or to monitor the progress of asymmetric reactions . Its defined stereochemistry provides a clear baseline for establishing retention times and resolution parameters.

Process Chemistry: Avoiding Downstream Chiral Resolution

In a process chemistry or scale-up environment, the choice of starting material has profound economic implications. Selecting the correct (5R)-enantiomer (CAS 1443111-64-5) over the racemate (CAS 1065609-70-2) avoids the need for a downstream resolution step. Chiral resolution of advanced intermediates is often inefficient, results in a 50% maximum theoretical yield, and requires expensive chiral stationary phases or resolving agents. Procuring the enantiopure building block from the outset is a more atom-economical and cost-effective strategy for producing a single-enantiomer API or intermediate .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5R)-5H,6H,7H-cyclopenta[b]pyridin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.